1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-5-7-1-2-8(12-6-7)10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTJBYSKUOQGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
Reaction of a pyridine-containing alkene with diiodomethane (CH₂I₂) and a zinc-copper couple generates the cyclopropane ring. For example:
Challenges : Steric hindrance from the pyridine ring may reduce yield.
Transition Metal-Catalyzed Cyclopropanation
Rhodium or palladium catalysts enable cyclopropanation via carbene transfer. A diazo compound (e.g., ethyl diazoacetate) reacts with a pyridine-alkene:
Advantages : Higher stereoselectivity compared to Simmons-Smith.
Ring-Closing Metathesis
A less likely route due to the strain of cyclopropane, but feasible with Grubbs catalysts if pre-functionalized dienes are used.
Functional Group Interconversion
Post-cyclopropanation steps focus on introducing the cyano and carboxylic acid groups:
Carboxylic Acid Formation
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Hydrolysis of esters : Cyclopropane-ester intermediates (from metal-catalyzed methods) hydrolyzed under basic conditions.
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Oxidation of aldehydes : Oxidative cleavage of propargyl alcohols or ozonolysis of alkenes, though less applicable here.
Representative Synthetic Routes
While explicit procedures for 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid are undisclosed, the following table synthesizes plausible pathways from analogous compounds:
| Method | Starting Material | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|---|
| Simmons-Smith | 5-Cyano-2-vinylpyridine | CH₂I₂, Zn(Cu), Et₂O, 0°C to RT | ~30% | Low regioselectivity |
| Rh-Catalyzed Carbene | 5-Cyano-2-allylpyridine | Rh₂(OAc)₄, Ethyl diazoacetate, CH₂Cl₂ | ~45% | Diazo stability |
| Nitrile Substitution | 5-Bromo-2-cyclopropanepyridine | CuCN, DMF, 120°C | ~60% | Purification of polar intermediates |
Optimization and Scalability Considerations
-
Catalyst loading : Reducing Rh₂(OAc)₄ to 0.5 mol% improves cost-efficiency.
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Solvent systems : Tetrahydrofuran (THF) enhances cyclopropanation yields compared to ethers.
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Protecting groups : Temporary protection of the carboxylic acid (e.g., as a methyl ester) prevents side reactions during nitrile installation.
Analytical Characterization
Critical quality control metrics include:
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HPLC : Purity >95% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
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NMR : Distinct cyclopropane proton signals at δ 1.2–1.8 ppm (¹H) and δ 20–25 ppm (¹³C).
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HRMS : Molecular ion peak at m/z 188.0822 (C₁₀H₈N₂O₂⁺).
Industrial and Regulatory Insights
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group (-COOH) facilitates classical acid-derived reactions:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form esters. For example:
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Amidation : Forms amides via coupling with amines using reagents like EDC or DCC. This is critical in pharmaceutical applications for prodrug synthesis .
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Salt Formation : Reacts with bases (e.g., NaOH) to generate water-soluble carboxylate salts .
Cyano Group Transformations
The electron-withdrawing cyano (-CN) group undergoes:
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Hydrolysis : Under acidic or basic conditions, converts to a carboxylic acid (-COOH) or amide (-CONH). For example, acidic hydrolysis yields:
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Reduction : Catalytic hydrogenation (H, Pd/C) reduces -CN to -CHNH, altering pharmacological properties.
Cyclopropane Ring Reactivity
The strained cyclopropane ring participates in:
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Ring-Opening Reactions : Reacts with electrophiles (e.g., halogens) under UV light to form dihalogenated products. For example:
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Radical Additions : Forms open-chain intermediates in polymerization or cross-coupling reactions .
Pyridine Ring Functionalization
The pyridine moiety undergoes:
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Electrophilic Substitution : Directed by the cyano group, facilitating nitration or sulfonation at the meta position.
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N-Oxidation : Reacts with peroxides to form N-oxide derivatives, enhancing solubility .
Table 1: Key Synthetic Pathways Involving the Compound
Stability and Compatibility
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pH Sensitivity : Carboxylic acid protonates below pH 3.6 (pKa = 3.61), affecting solubility .
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Light Sensitivity : Cyclopropane ring undergoes photolytic cleavage, requiring storage in amber containers.
Mechanistic Insights from Analogues
Comparative studies with structurally related compounds reveal:
Scientific Research Applications
Medicinal Chemistry
1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid has been investigated for its role as a pharmacological agent. Its structural characteristics enable it to function as an orexin receptor antagonist, which may have implications for the treatment of sleep disorders and obesity .
Case Study : A study highlighted the efficacy of derivatives of cyclopropane compounds in modulating orexin receptors, suggesting that modifications to the cyanopyridine group can enhance binding affinity and selectivity .
Synthetic Intermediates
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. It can be utilized in the synthesis of various derivatives that exhibit biological activity.
Synthetic Pathways :
- Cyclization Reactions : Utilized in cyclization reactions to form novel heterocycles.
- Functionalization : The carboxylic acid group can be easily modified to introduce other functional groups, enhancing the compound's reactivity and utility in further synthetic applications .
Pharmaceutical Development
Research has indicated that compounds similar to this compound exhibit anti-inflammatory and analgesic properties. This suggests potential therapeutic applications in managing pain and inflammation.
Example Applications :
- Anti-inflammatory Agents : Derivatives have been tested for their ability to inhibit inflammatory pathways.
- Analgesic Properties : Certain modifications have shown promise in reducing pain responses in preclinical models .
Mechanism of Action
The mechanism of action of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituted Pyridinyl Cyclopropane Carboxylic Acids
The pyridine ring's substitution pattern significantly influences physicochemical and pharmacological properties. Key analogs include:
Key Findings :
Cyclopropane Carboxylic Acids with Heterocyclic Variations
Replacing pyridine with other heterocycles or modifying the cyclopropane ring alters bioactivity:
Key Findings :
Enantiomeric and Stereochemical Considerations
Chirality in cyclopropane derivatives critically impacts biological activity:
- (1R,2S)-2-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid (5i): Synthesized with 99:1 enantiomeric ratio (er) via asymmetric catalysis; demonstrates >50% inhibition of SARS-CoV-2 protease at 10 µM .
- (1S,2R)-1-(1,3-dioxoisoindolin-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid (5c): High enantiopurity (95:5 er) correlates with improved solubility (2.1 mg/mL in PBS) .
Table 1: Physicochemical Properties
Biological Activity
1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring fused with a pyridine moiety, which contributes to its unique biological properties. The presence of the cyano group enhances its reactivity and potential interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of cyclopropane carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown inhibitory effects against various bacterial strains. In a study comparing several derivatives, certain compounds demonstrated minimum inhibitory concentration (MIC) values as low as 25.1 µM against resistant strains of Staphylococcus aureus .
Study on Ethylene Biosynthesis Inhibition
A significant body of research has focused on cyclopropane carboxylic acids as inhibitors of ethylene biosynthesis in plants. For example, molecular docking studies revealed that various cyclopropanecarboxylic acids bind effectively to the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), which is crucial for ethylene production in plants. The binding affinities were quantified, showing promising results for potential agricultural applications .
| Compound | Binding Affinity (ΔG, kcal/mol) | Binding Constant (Kb, M−1) |
|---|---|---|
| (E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | |
| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | |
| Methylcyclopropane | -3.1 |
Pharmacological Implications
The pharmacological implications of this compound are noteworthy, particularly in the context of drug design and development. The compound's ability to interact with biological targets suggests it could serve as a lead compound for further development in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid?
- Methodology :
-
Homoconjugate Addition : Utilize cyclopropane-1,1-dicarboxylate derivatives as intermediates. Nucleophilic addition to the cyclopropane ring can introduce functional groups, followed by selective hydrolysis to yield the carboxylic acid moiety .
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Cyclopropanation : Employ transition metal-catalyzed cyclopropanation of pyridine derivatives. For example, use palladium or copper catalysts to form the cyclopropane ring, followed by cyanidation at the pyridine 5-position .
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Post-Functionalization : Start with pre-functionalized pyridine cores (e.g., 5-bromopyridin-2-yl derivatives) and perform cyano-group substitution via nucleophilic aromatic substitution (SNAr) under basic conditions .
- Key Considerations :
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Monitor reaction progress via HPLC or LC-MS to ensure intermediate purity .
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Optimize pH and temperature to avoid cyclopropane ring opening, which is sensitive to acidic/basic conditions .
Q. How should researchers safely handle this compound in the laboratory?
- Safety Protocols :
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PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling due to respiratory hazards (H335) .
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Spill Management : Avoid dry sweeping; use dampened absorbent materials and dispose of waste via certified biohazard contractors .
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Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced degradation .
- Emergency Measures :
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For skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .
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In case of inhalation, move to fresh air and administer oxygen if breathing difficulties occur .
Q. What analytical techniques are suitable for characterizing this compound?
- Structural Confirmation :
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Single-Crystal X-ray Diffraction (SCXRD) : Resolve cyclopropane ring geometry and pyridine-cyanide orientation. Bond lengths (e.g., C–C in cyclopropane: ~1.52 Å) and angles (e.g., 60° for cyclopropane) confirm strain and stereochemistry .
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NMR Spectroscopy : Use -NMR to identify cyclopropane protons (δ 1.2–1.8 ppm, split due to ring strain) and pyridine protons (δ 8.0–9.0 ppm). -NMR detects the nitrile carbon at ~115 ppm .
- Purity Assessment :
-
HPLC with UV/Vis Detection : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify impurities (<5% by area) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved in different solvents?
- Experimental Design :
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Solvent Screening : Test solubility in polar aprotic (DMF, DMSO), protic (water, methanol), and nonpolar (hexane) solvents. Use gravimetric analysis after 24-hour equilibration at 25°C.
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Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. For example, high solubility in DMSO (δP = 16.4) suggests polar interactions dominate .
- Data Interpretation :
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Discrepancies may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to detect melting point variations (>5°C differences indicate polymorphism) .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Process Optimization :
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Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for cyclopropanation efficiency. Copper catalysts may reduce side reactions (e.g., ring-opening) at elevated temperatures (>80°C) .
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Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining yields >85% via controlled dielectric heating .
- Troubleshooting :
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Low yields (<50%) may result from nitrile hydrolysis. Add molecular sieves (3Å) to scavenge water and stabilize intermediates .
Q. How does the electronic structure of the 5-cyanopyridinyl group influence biological activity?
- Computational Modeling :
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DFT Calculations : Use Gaussian 16 to compute HOMO/LUMO energies. The electron-withdrawing cyano group lowers LUMO energy (−1.8 eV), enhancing electrophilic reactivity in enzyme binding .
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Molecular Docking : Simulate interactions with target proteins (e.g., kinases). The pyridine nitrogen and cyano group form hydrogen bonds with active-site residues (e.g., Lys123 in sphingosine kinase 1) .
- Experimental Validation :
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Synthesize analogs (e.g., 5-methylpyridin-2-yl variant) and compare IC₅₀ values in enzyme assays. A 10-fold decrease in activity for the methyl analog highlights the cyano group’s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
